N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine
Overview
Description
Despropionyl para-Methylfentanyl is a synthetic opioid that is structurally similar to fentanyl, a potent analgesic. It is known for its high affinity for opioid receptors, making it a significant compound in both medical and forensic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Despropionyl para-Methylfentanyl is synthesized from the precursor 4-anilino-N-phenethylpiperidine (4-ANPP). The synthesis involves the following steps:
Formation of 4-ANPP: This is achieved through the reaction of aniline with phenethyl bromide in the presence of a base.
N-Alkylation: The 4-ANPP is then alkylated with para-methylbenzyl chloride under basic conditions to form Despropionyl para-Methylfentanyl.
Industrial Production Methods: The industrial production of Despropionyl para-Methylfentanyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and safety .
Types of Reactions:
Oxidation: Despropionyl para-Methylfentanyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidines
Scientific Research Applications
Despropionyl para-Methylfentanyl is primarily used in forensic and analytical research. It serves as a reference standard for the identification and quantification of fentanyl analogs in biological samples. Additionally, it is used in studies investigating the pharmacokinetics and pharmacodynamics of synthetic opioids .
Mechanism of Action
Despropionyl para-Methylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. The inhibition occurs through the activation of G-protein-coupled receptors, which subsequently inhibit adenylate cyclase, reducing the levels of cyclic AMP .
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid used for pain management.
Carfentanil: An extremely potent fentanyl analog used as a tranquilizer for large animals.
3-Methylfentanyl: Another potent fentanyl analog with similar pharmacological properties
Uniqueness: Despropionyl para-Methylfentanyl is unique due to its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic profiles. Its high affinity for opioid receptors and its use as a reference standard in forensic research highlight its importance .
Biological Activity
N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various synthetic opioids and has been studied for its potential therapeutic applications, particularly in pain management and as a psychoactive substance.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a piperidine ring substituted with a 4-methylphenyl group and a 2-phenylethyl group, which are critical for its biological interactions.
1. Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic effects. Studies on related piperidine derivatives have shown that they can effectively bind to opioid receptors, leading to pain relief. The mechanism involves modulation of neurotransmitter release and inhibition of pain pathways in the central nervous system .
2. Psychoactive Effects
As part of the fentanyl analogs, this compound has been associated with psychoactive properties. It interacts with the mu-opioid receptor, which is responsible for the euphoric effects commonly sought in recreational drug use. This interaction can lead to both therapeutic effects and potential for abuse .
3. Antimicrobial Activity
While primarily noted for its analgesic and psychoactive properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Case Study 1: Opioid Receptor Binding
A study conducted on the binding affinity of various piperidine derivatives to opioid receptors indicated that this compound binds effectively to the mu-opioid receptor. This binding correlates with its analgesic properties, suggesting its potential use as a pain management drug .
Case Study 2: Toxicological Assessment
Another research effort focused on the toxicological profile of this compound revealed that while it possesses therapeutic benefits, there are significant risks associated with its use, particularly concerning respiratory depression and addiction potential. This highlights the need for careful monitoring and regulation .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Properties
IUPAC Name |
N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-7-9-19(10-8-17)21-20-12-15-22(16-13-20)14-11-18-5-3-2-4-6-18/h2-10,20-21H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFZZKQMVFHCCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037087 | |
Record name | Despropionyl p-methylfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28456-20-4 | |
Record name | Despropionyl p-methylfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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